

# A Comparative Guide to Covalent Akt Inhibitors: Borussertib in Focus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt is a pivotal node in intracellular signaling pathways regulating cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. While several classes of Akt inhibitors have been developed, covalent inhibitors are emerging as a promising strategy due to their potential for increased potency and prolonged target engagement. This guide provides an objective comparison of **Borussertib**, a first-in-class covalent-allosteric Akt inhibitor, with other covalent and non-covalent Akt inhibitors, supported by experimental data.

## **Mechanism of Action: A Tale of Three Pockets**

Akt inhibitors can be broadly classified based on their binding mechanism:

- ATP-Competitive Inhibitors: These molecules, such as Ipatasertib (GDC-0068) and Capivasertib (AZD5363), bind to the highly conserved ATP-binding pocket of the kinase domain. While effective, this can sometimes lead to off-target effects due to the similarity of this pocket across many kinases.[1][2]
- Allosteric Inhibitors: These inhibitors, like MK-2206, bind to a pocket at the interface of the pleckstrin homology (PH) and kinase domains. This binding mode prevents the conformational changes necessary for Akt activation and can offer greater selectivity.[3][4][5]



Covalent-Allosteric Inhibitors (CAAIs):Borussertib represents this novel class. It binds to the
allosteric pocket and forms an irreversible covalent bond with specific cysteine residues
(Cys296 and Cys310) within this pocket.[6][7][8] This covalent interaction leads to a
prolonged and stable inhibition of Akt activity.[6][7]

## **Quantitative Comparison of In Vitro Potency**

The following tables summarize the biochemical and cellular potency of **Borussertib** in comparison to other Akt inhibitors.

Table 1: Biochemical Potency of Akt Inhibitors

| Inhibitor                  | Туре                | Target          | IC50 (nM)       |
|----------------------------|---------------------|-----------------|-----------------|
| Borussertib                | Covalent-Allosteric | Akt (wild-type) | 0.8[9][10]      |
| Ipatasertib (GDC-<br>0068) | ATP-Competitive     | Akt1/2/3        | 5 / 18 / 8[11]  |
| Capivasertib (AZD5363)     | ATP-Competitive     | Akt1/2/3        | 3 / 8 / 8[2]    |
| MK-2206                    | Allosteric          | Akt1/2/3        | 8 / 12 / 65[12] |

Table 2: Cellular Antiproliferative Activity (EC50 in nM) in Various Cancer Cell Lines



| Cell Line<br>(Cancer Type) | Borussertib[9]<br>[10][13] | lpatasertib[6] | Capivasertib[6 | MK-2206[6] |
|----------------------------|----------------------------|----------------|----------------|------------|
| AN3CA<br>(Endometrial)     | 191                        | 240            | 180            | 1100       |
| BT-474 (Breast)            | 373                        | 430            | 360            | 1400       |
| KU-19-19<br>(Bladder)      | 7770                       | >10000         | >10000         | >10000     |
| MCF-7 (Breast)             | 277                        | 1300           | 250            | 500        |
| T-47D (Breast)             | 48                         | 170            | 110            | 1100       |
| ZR-75-1 (Breast)           | 5                          | 10             | 10             | 110        |

# **Signaling Pathway Inhibition**

The PI3K/Akt/mTOR pathway is a central signaling cascade that is constitutively activated in many cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2] Akt inhibitors, including **Borussertib**, function by blocking this pathway, thereby inhibiting downstream signaling that promotes cell growth and survival.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Validation & Comparative





- 1. Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The emerging role of capivasertib in breast cancer" PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Efficacy of Covalent-Allosteric AKT Inhibitor Borussertib in Combination with Trametinib in KRAS-Mutant Pancreatic and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib
  Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors PMC
  [pmc.ncbi.nlm.nih.gov]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Comparative Guide to Covalent Akt Inhibitors: Borussertib in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606317#borussertib-compared-to-other-covalent-akt-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com